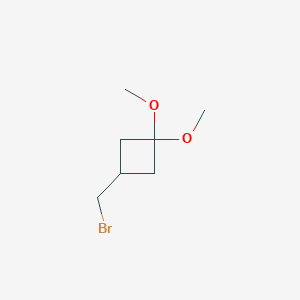

3-(Bromomethyl)-1,1-dimethoxycyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPCGMXQXXCDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276004 | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-20-4 | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1,1-dimethoxycyclobutane

In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a powerful structural element for enhancing the pharmacological properties of therapeutic agents.[1][2][3] Unlike more flexible aliphatic rings, the inherent ring strain of cyclobutane confers a rigid, puckered conformation that can be strategically exploited to improve a molecule's potency, metabolic stability, and selectivity for its biological target.[1][2][4] The incorporation of this four-membered ring can pre-organize pharmacophoric elements into a bioactive conformation, thereby minimizing the entropic penalty upon binding and enhancing affinity.[3]

This compound serves as a versatile and highly valuable building block for introducing this privileged scaffold into complex molecular architectures.[5] The presence of a reactive bromomethyl group allows for facile nucleophilic substitution, while the dimethoxy acetal functions as a stable protecting group for a ketone, which can be unveiled under acidic conditions for further synthetic elaboration. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details its thorough characterization, and discusses the scientific rationale behind the chosen methodologies, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis is approached via a two-stage process: the initial formation of the key alcohol intermediate, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, followed by its conversion to the target bromoalkane.

Synthetic Workflow Overview

The overall synthetic pathway involves the protection of a cyclobutanone derivative as a dimethyl acetal, followed by the bromination of a primary alcohol. This strategy ensures the stability of the carbonyl group during the bromination step.

Caption: Synthetic route from the precursor alcohol to the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-(Hydroxymethyl)-1,1-dimethoxycyclobutane

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure: Bromination via Appel Reaction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM). Dissolve triphenylphosphine (1.2 equivalents) in the DCM with stirring.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The solution will typically turn from colorless to a yellow or orange hue.

-

Substrate Addition: Prepare a solution of 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired product along with triphenylphosphine oxide as a major byproduct.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Causality and Mechanistic Insights

The chosen synthetic route relies on the well-established Appel reaction for the conversion of a primary alcohol to a bromoalkane.

-

Acetal Protection: The dimethyl acetal is crucial as it protects the ketone functionality. Ketones can be enolized under certain conditions, which could lead to unwanted side reactions like α-bromination. The acetal is stable under the neutral conditions of the Appel reaction but can be readily removed later with mild acid if the ketone is needed for subsequent transformations.

-

Appel Reaction Mechanism: The reaction is initiated by the attack of the phosphine on a bromine atom of carbon tetrabromide, forming a phosphonium salt intermediate and the tribromomethanide anion. The alcohol then acts as a nucleophile, attacking the phosphonium center. Subsequent intramolecular rearrangement, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, results in the displacement of the bromine atom, which then substitutes the activated hydroxyl group in an Sₙ2 fashion. This mechanism ensures a clean conversion with high yields for primary alcohols.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for verification.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound (CAS No. 1419101-20-4, Molecular Formula: C₇H₁₃BrO₂).[6]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~3.40 (d, 2H, -CH₂Br)δ ~3.20 (s, 6H, -OCH₃)δ ~2.50-2.70 (m, 1H, -CH-)δ ~2.00-2.30 (m, 4H, ring -CH₂-) | The spectrum will show distinct signals for the bromomethyl protons, the two equivalent methoxy groups, and the non-equivalent protons of the cyclobutane ring. The splitting patterns (d=doublet, s=singlet, m=multiplet) confirm the connectivity. |

| ¹³C NMR | δ ~100-105 (-C(OCH₃)₂)δ ~48-50 (-OCH₃)δ ~35-40 (-CH₂Br)δ ~30-35 (ring -CH₂-)δ ~25-30 (ring -CH-) | Each unique carbon environment will produce a distinct signal, confirming the carbon skeleton, including the quaternary acetal carbon, the methoxy groups, and the brominated methylene carbon. |

| IR (Infrared) | ~2950-2850 cm⁻¹ (C-H stretch)~1100-1050 cm⁻¹ (C-O stretch)~650-550 cm⁻¹ (C-Br stretch) | The spectrum will exhibit characteristic absorption bands corresponding to the aliphatic C-H bonds, the strong C-O single bonds of the acetal, and the C-Br bond, confirming the presence of these key functional groups. |

| MS (Mass Spec) | M⁺ and [M+2]⁺ peaks at m/z 208 and 210 in ~1:1 ratio. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in nearly equal abundance) provides definitive evidence of a single bromine atom in the molecule. |

Conclusion

This guide outlines a reliable and efficient protocol for the synthesis of this compound, a key intermediate for the incorporation of the cyclobutane scaffold in drug discovery programs. The detailed experimental procedure, coupled with a comprehensive characterization workflow, provides a robust framework for researchers to produce and validate this valuable chemical building block. The strategic application of such intermediates continues to enable the development of novel therapeutics with improved pharmacological profiles.[1][2][3]

References

- PharmaBlock.

- Steverlynck, M., et al. (2022).

- Radboud Repository.

- BenchChem. Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- Guidechem. This compound CAS 1419101-20-4 Wiki.

Sources

An In-depth Technical Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane: Synthesis, Properties, and Reactivity for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1,1-dimethoxycyclobutane, a versatile building block for the synthesis of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. The guide details its chemical properties, a robust synthetic route from commercially available precursors, and its characteristic reactivity, including nucleophilic substitution and potential for ring expansion. By leveraging data from analogous structures and established reaction mechanisms, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to incorporate the unique cyclobutane scaffold into novel therapeutic agents.

Introduction: The Cyclobutane Motif in Modern Drug Design

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can be exploited to fine-tune the pharmacological profile of drug candidates. The rigid nature of the cyclobutane core can impart conformational constraint, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and other pharmacokinetic properties.

This guide focuses on this compound (CAS No. 1419101-20-4), a functionalized cyclobutane derivative poised for significant utility in drug discovery programs. The presence of a reactive bromomethyl group and a protected ketone in the form of a dimethyl ketal makes this compound a versatile intermediate for a variety of synthetic transformations.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound in peer-reviewed literature, the following properties are a combination of available database information and estimations based on closely related analogs.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | Guidechem[2] |

| Molecular Weight | 209.08 g/mol | Guidechem[2] |

| CAS Number | 1419101-20-4 | Guidechem[2] |

| Boiling Point | Estimated: 75-85 °C at 10 mmHg | Based on analogs |

| Density | Estimated: 1.2 - 1.3 g/mL | Based on analogs |

Spectroscopic Data (Predicted)

The following are predicted NMR and IR data based on the analysis of related compounds. These should serve as a guide for the characterization of synthesized this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.45 (d, J = 6.8 Hz, 2H, -CH₂Br)

-

δ 3.15 (s, 6H, -OCH₃)

-

δ 2.40 - 2.25 (m, 1H, -CH-)

-

δ 2.15 - 2.00 (m, 2H, cyclobutane-CH₂)

-

δ 1.95 - 1.80 (m, 2H, cyclobutane-CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 100.5 (C(OCH₃)₂)

-

δ 49.0 (-OCH₃)

-

δ 38.0 (-CH₂Br)

-

δ 35.5 (cyclobutane CH₂)

-

δ 33.0 (-CH-)

-

-

Infrared (IR):

-

ν (cm⁻¹): 2950-2850 (C-H stretching), 1100-1050 (C-O stretching of ketal), 650-550 (C-Br stretching).

-

-

Mass Spectrometry (EI):

-

M⁺ peaks at m/z 208 and 210 (approx. 1:1 ratio) corresponding to ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation would likely involve the loss of -OCH₃ (m/z 177/179) and -CH₂Br (m/z 115).

-

Synthesis of this compound

A robust synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. This involves the reduction of the carboxylic acid, protection of the ketone as a dimethyl ketal, and subsequent bromination of the primary alcohol.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (1,1-Dimethoxycyclobutan-3-yl)methanol

This procedure is adapted from methods for the reduction of carboxylic acids and ketalization of ketones.[3]

-

Reduction of 3-Oxocyclobutanecarboxylic Acid: To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield crude 3-(hydroxymethyl)cyclobutan-1-one.

-

Ketalization: To a solution of the crude 3-(hydroxymethyl)cyclobutan-1-one in methanol, add trimethyl orthoformate (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford (1,1-dimethoxycyclobutan-3-yl)methanol.

Step 2: Bromination via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to alkyl bromides with inversion of configuration.[4][5][6]

-

To a solution of (1,1-dimethoxycyclobutan-3-yl)methanol (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (1.2 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The strained cyclobutane ring also presents the possibility of ring-expansion reactions under certain conditions.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. The ketal functionality is stable to most nucleophilic reaction conditions.

Caption: General scheme for nucleophilic substitution on this compound.

Representative Nucleophilic Substitution Protocols:

-

Azide Substitution: To a solution of this compound in DMF, add sodium azide (1.5 eq.). Heat the reaction to 60-80 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield 3-(azidomethyl)-1,1-dimethoxycyclobutane.

-

Amine Alkylation: To a solution of this compound in a suitable solvent such as acetonitrile or THF, add the desired primary or secondary amine (2.2 eq., one to act as a base) or 1.1 eq. of the amine and a non-nucleophilic base like triethylamine (1.2 eq.). Stir the reaction at room temperature or with gentle heating until completion. Work-up typically involves partitioning between an organic solvent and water, followed by purification.

Ring Expansion Reactions

The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) can be a driving force for rearrangement reactions.[2] In the presence of a Lewis acid, this compound can potentially undergo a ring expansion to form a more stable cyclopentane derivative. This proceeds through a carbocation intermediate.

Caption: Proposed mechanism for the Lewis acid-mediated ring expansion of this compound.

General Protocol for Lewis Acid-Mediated Ring Expansion:

-

Dissolve this compound in a non-coordinating solvent (e.g., dichloromethane or nitromethane).

-

Add a Lewis acid such as silver tetrafluoroborate (AgBF₄) or zinc chloride (ZnCl₂) at a low temperature (e.g., -78 °C to 0 °C).

-

Stir the reaction for a specified time, monitoring for the consumption of the starting material.

-

Quench the reaction with a suitable nucleophile (e.g., water or an alcohol) to trap the resulting carbocation.

-

Purify the product mixture by chromatography to isolate the ring-expanded cyclopentane derivative.

Applications in Drug Discovery: A Gateway to Novel JAK Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases.[7] Several approved drugs and clinical candidates that inhibit JAKs feature cyclobutane moieties in their structures.[2][8] These cyclobutane-containing molecules leverage the unique structural properties of the ring to achieve high potency and selectivity.

This compound represents a valuable starting material for the synthesis of novel JAK inhibitors. The bromomethyl handle allows for the straightforward attachment of the cyclobutane core to various heterocyclic scaffolds common in kinase inhibitors. The protected ketone offers a latent functional group that can be unmasked later in the synthesis for further diversification.

Caption: Conceptual synthetic route to novel JAK inhibitors using this compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the precautions appropriate for a reactive alkyl bromide. It is expected to be an irritant to the skin, eyes, and respiratory system. It may also be flammable. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a reactive electrophilic center and a protected carbonyl group within a strained cyclobutane ring system opens up a wide array of synthetic possibilities. This guide provides a foundational understanding of its properties, a practical synthetic route, and its key reactivity patterns. As the demand for novel chemical matter in drug development continues to grow, the strategic application of such well-designed building blocks will be paramount in the discovery of next-generation therapeutics.

References

-

An Efficient Route to 3-Substituted Cyclobutanone Derivatives. (2025). Request PDF. [Link]

- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).

- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2014).

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PMC - PubMed Central. [Link]

- Process for the preparation of ketals. (1994).

-

Appel reaction. (n.d.). Wikipedia. [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 3. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 4. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

Stability of 3-(Bromomethyl)-1,1-dimethoxycyclobutane under acidic and basic conditions

An In-Depth Technical Guide to the Stability of 3-(Bromomethyl)-1,1-dimethoxycyclobutane Under Acidic and Basic Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a bifunctional synthetic building block, under both acidic and basic conditions. The molecule's reactivity is dictated by its two primary functional groups: an acetal (1,1-dimethoxy) and a primary alkyl halide (bromomethyl). This guide elucidates the distinct degradation pathways prevalent in different pH regimes. Under acidic conditions, the molecule is susceptible to rapid hydrolysis of the acetal group to yield 3-(bromomethyl)cyclobutanone. Conversely, in basic media, the acetal moiety remains stable, while the bromomethyl group becomes the primary site of reactivity, undergoing nucleophilic substitution (SN2) or, to a lesser extent, elimination (E2) reactions. This document provides detailed mechanistic insights, step-by-step experimental protocols for stability assessment, and practical recommendations for researchers, scientists, and drug development professionals who intend to utilize this compound in synthesis.

Introduction

1.1 Chemical Structure and Properties this compound is a substituted cyclobutane derivative featuring two key functional groups that confer a versatile yet challenging reactivity profile.

-

Acetal Group: The 1,1-dimethoxy functionality is an acetal. Acetals are well-established as protecting groups for carbonyls in organic synthesis because of their characteristic stability in neutral to strongly basic conditions.[1][2]

-

Bromomethyl Group: As a primary alkyl halide, the bromomethyl group is an excellent electrophile, susceptible to reaction with a wide range of nucleophiles.[3][4]

-

Cyclobutane Core: The four-membered ring possesses inherent ring strain (approximately 26.3 kcal/mol), which can influence the reactivity of its substituents, though the ring itself is generally stable to the conditions discussed herein.[5][6]

1.2 Significance in Synthesis and Drug Development The dual functionality of this molecule makes it a potentially valuable building block for introducing the cyclobutane motif into larger, more complex structures. The acetal can serve as a masked ketone, while the bromomethyl group allows for covalent attachment to nucleophilic targets. Understanding its stability is therefore paramount to its successful application, preventing unintended degradation or side reactions during synthetic manipulations.

Stability Under Acidic Conditions

The defining chemical liability of this compound in an acidic environment is the hydrolysis of its acetal group. Acetals are thermodynamically unstable in the presence of even catalytic amounts of acid and water.[7][8][9]

2.1 Primary Degradation Pathway: Acid-Catalyzed Acetal Hydrolysis The reaction proceeds via a well-established mechanism that regenerates the parent carbonyl compound, in this case, 3-(bromomethyl)cyclobutanone, along with two equivalents of methanol.[10] The reaction is reversible, but in the presence of excess water, the equilibrium is driven strongly towards the hydrolysis products.[7][10]

2.2 Mechanism of Hydrolysis The hydrolysis mechanism involves two main stages, initiated by protonation of one of the methoxy oxygen atoms. This protonation converts the methoxy group into a good leaving group (methanol).

-

Protonation and Formation of an Oxocarbenium Ion: The acid catalyst protonates one of the ether oxygens. The subsequent departure of a methanol molecule is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[8][11]

-

Nucleophilic Attack and Deprotonation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This is followed by a series of proton transfers, first to form a hemiacetal intermediate, and then repeating the process to eliminate the second methoxy group and form the final ketone product.[7]

Caption: Mechanism of acid-catalyzed hydrolysis of the acetal group.

2.3 Factors Influencing Hydrolysis Rate The rate of hydrolysis is highly dependent on several factors:

-

pH: The reaction is acid-catalyzed, so the rate increases significantly with decreasing pH.[12]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The presence of water is necessary for hydrolysis. The rate can be attenuated in mixed aqueous-organic solvent systems.

The bromomethyl group and the cyclobutane ring are expected to be stable under these conditions.[13]

Stability Under Basic Conditions

In a basic environment, the reactivity profile of this compound is inverted. The acetal group is highly stable, while the bromomethyl group becomes the site of degradation.[2][14]

3.1 Stability of the Acetal Moiety The acetal functional group is inert to bases and a wide range of nucleophiles.[1][7] This is because there is no viable pathway for a base to initiate cleavage of the strong carbon-oxygen bonds. The hydroxide ion is a poor leaving group, and thus direct displacement is not feasible.

3.2 Reactivity of the Bromomethyl Group The carbon-bromine bond is polarized, making the carbon atom electrophilic. This site is susceptible to attack by bases, which are often also good nucleophiles. Two competing pathways are possible: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[3][15]

-

3.2.1 Nucleophilic Substitution (SN2): This is the most probable reaction pathway with common bases like sodium hydroxide. The nucleophile (e.g., OH⁻) attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. This results in the formation of 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane.[4][16]

-

3.2.2 Elimination (E2): This pathway becomes more competitive with strong, sterically hindered bases (e.g., potassium tert-butoxide).[17] The base abstracts a proton from the carbon adjacent to the bromomethyl group (the β-carbon, which is part of the cyclobutane ring), leading to the formation of a double bond and expulsion of the bromide ion. The product would be 3-(methylidene)-1,1-dimethoxycyclobutane.

Caption: Competing SN2 and E2 reaction pathways under basic conditions.

3.3 Factors Influencing Reaction Pathway The outcome of the reaction is determined by the "4 S's":

-

Substrate: As a primary alkyl halide, the substrate is sterically unhindered, favoring the SN2 pathway.[16]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) can accelerate the SN2 reaction.

-

Strength of the Base/Nucleophile: Strong, non-bulky bases (e.g., NaOH, MeO⁻) favor SN2. Strong, bulky bases (e.g., t-BuOK) favor E2.[3]

-

Steric Hindrance: The lack of steric hindrance around the electrophilic carbon strongly favors substitution.

For most common laboratory bases, nucleophilic substitution will be the dominant degradation pathway.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic study monitoring its concentration over time under controlled conditions is required.

4.1 General Workflow The experimental workflow is designed to be self-validating by including controls and utilizing robust analytical techniques.

Caption: General experimental workflow for assessing chemical stability.

4.2 Protocol 1: Assessment of Stability in Acidic Media

-

Objective: To quantify the rate of acetal hydrolysis at different acidic pH values.

-

Methodology:

-

Reagent Preparation: Prepare 100 mL each of 0.1 M citrate buffer at pH 3.0 and pH 5.0. Prepare a 10 mg/mL stock solution of the test compound in acetonitrile.

-

Reaction Setup: In separate temperature-controlled vials (e.g., 25 °C), add 9.9 mL of each buffer.

-

Initiation: At t=0, add 100 µL of the stock solution to each vial, cap immediately, and vortex. The final concentration will be 100 µg/mL.

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 500 µL aliquot.

-

Quenching: Immediately add the aliquot to a vial containing 500 µL of 0.2 M sodium bicarbonate solution to neutralize the acid and stop the hydrolysis.

-

Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of the remaining parent compound and the appearance of 3-(bromomethyl)cyclobutanone.

-

4.3 Protocol 2: Assessment of Stability in Basic Media

-

Objective: To quantify the rate of degradation via substitution/elimination at different basic pH values.

-

Methodology:

-

Reagent Preparation: Prepare 100 mL each of 0.1 M borate buffer at pH 9.0 and pH 12.0. Use the same stock solution as in Protocol 1.

-

Reaction Setup & Initiation: Follow steps 2 and 3 from Protocol 1, using the basic buffers.

-

Sampling: Due to expected slower reaction rates, use longer time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching: Immediately add the 500 µL aliquot to a vial containing 500 µL of 0.2 M phosphate buffer at pH 7.0.

-

Analysis: Analyze by HPLC or GC-MS to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to the substitution and/or elimination products.

-

Data Interpretation and Summary

The stability of the compound is typically expressed as its half-life (t₁/₂), the time it takes for 50% of the initial concentration to degrade.

5.1 Qualitative Summary

-

Acidic pH (3, 5): Expect rapid degradation. The compound is unstable.

-

Neutral pH (7): Expect high stability.

-

Basic pH (9, 12): Expect slow to moderate degradation, likely dependent on temperature. The compound is moderately unstable.

5.2 Quantitative Data Presentation (Illustrative Data)

| pH Condition | Temperature (°C) | Primary Degradation Pathway | Half-Life (t₁/₂) (hours) |

| 3.0 | 25 | Acetal Hydrolysis | < 0.5 |

| 5.0 | 25 | Acetal Hydrolysis | 8 |

| 7.0 | 25 | (Negligible) | > 200 |

| 9.0 | 25 | SN2 Substitution | 150 |

| 12.0 | 25 | SN2 Substitution | 12 |

Conclusion and Practical Recommendations

This compound is a molecule with highly pH-dependent stability.

-

Under Acidic Conditions: The compound is unstable and should not be used in synthetic steps involving aqueous acid if the acetal is intended to remain intact. This lability can, however, be exploited as a deprotection strategy to unmask the ketone.

-

Under Basic Conditions: The compound is moderately unstable , with the bromomethyl group being the reactive site. It should not be exposed to strong bases or nucleophiles unless the intention is to perform a substitution or elimination reaction at this position. The acetal group is robust under these conditions.

For synthetic applications requiring the integrity of the entire molecule, it is imperative to maintain neutral, anhydrous conditions. When used as a bifunctional linker, the two reactive sites should be addressed in orthogonal steps: for example, performing a nucleophilic substitution on the bromomethyl group first under basic/neutral conditions, followed by an acidic deprotection of the acetal to reveal the ketone.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

-

Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 107-113. [Link]

-

Fife, T. H., & Jao, L. K. (1965). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 87(14), 3215-3219. [Link]

-

Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

-

Michael, B. (2018). Base-Induced Elimination Reactions. In Organic Chemistry. Taylor & Francis. [Link]

-

Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 23-31. [Link]

-

Li, Z., et al. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications. [Link]

-

Chemistry LibreTexts. (2023). Alkyl Halide Reactions. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

-

Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Publications. [Link]

-

Reddit. (2024). Alkyl halide reaction with a base. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

Villano, S. M., et al. (2007). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society, 129(27), 8575-8582. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

-

Belluš, D., et al. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890. [Link]

-

Cordes, E. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(4), 121-125. [Link]

-

Vasil'ev, A. A., et al. (2001). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Russian Journal of Organic Chemistry, 37(8), 1129-1136. [Link]

-

Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1476-1485. [Link]

-

RMIT University. (n.d.). 8.7 Types of Organic Reactions. In Ready for Uni: An RMIT Chemistry Bridging Course. [Link]

-

ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

-

Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263. [Link]

- CN101209953A. (2008). Applied synthesis method for bromocyclobutane.

- CN103435439A. (2013). Preparation method of bromomethyl cyclobutane.

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Ghorai, M. K., et al. (2020). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. The Chemical Record, 20(10), 1083-1096. [Link]

-

Liu, Y., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(21), 5199. [Link]

- US9809514B2. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Svatunek, D., et al. (2018). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ChemistryOpen, 7(8), 618-623. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.7 Types of Organic Reactions – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane

Executive Summary

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS Number: 1419101-20-4), a functionalized cyclobutane derivative with significant potential as a building block in medicinal chemistry and drug discovery. The unique conformational constraints and metabolic stability offered by the cyclobutane scaffold make it an increasingly attractive motif for the design of novel therapeutics. This document delves into the synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.

The Ascendancy of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a mere curiosity of strained-ring chemistry, has emerged as a powerful tool in the medicinal chemist's arsenal. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes.[1][2] The introduction of a cyclobutane moiety can confer several desirable properties to a drug candidate, including:

-

Conformational Restriction: The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][4]

-

Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]

-

Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial positioning of pharmacophoric groups, enabling fine-tuning of interactions with a target receptor or enzyme.[1][2]

-

Novel Intellectual Property: The relative underutilization of the cyclobutane scaffold compared to more common rings like cyclopentane and cyclohexane provides opportunities for creating novel chemical entities with clear intellectual property space.[3]

This compound is a bifunctional building block that capitalizes on these advantages. The bromomethyl group serves as a versatile handle for nucleophilic substitution, allowing for the facile introduction of the cyclobutane core into a wide range of molecular architectures. The dimethoxy acetal acts as a stable protecting group for a ketone, which can be unveiled under acidic conditions to provide a secondary site for chemical elaboration.

Physicochemical and Spectroscopic Profile

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1419101-20-4 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [2] |

| Molecular Weight | 209.08 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (predicted) | Inferred |

| Boiling Point | Not determined | |

| Purity | ≥97% (commercially available) | [2] |

Predicted Spectroscopic Data

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not available, the following characteristic signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.4-3.6 ppm (d, 2H, -CH₂Br)

-

δ ~3.2 ppm (s, 6H, -OCH₃)

-

δ ~2.0-2.4 ppm (m, 5H, cyclobutane ring protons)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~100-105 ppm (quaternary C, C(OCH₃)₂)

-

δ ~49-51 ppm (-OCH₃)

-

δ ~35-40 ppm (CH₂Br)

-

δ ~30-35 ppm (ring CH₂)

-

δ ~25-30 ppm (ring CH)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

2950-2850 (C-H stretch)

-

1100-1050 (C-O stretch, acetal)

-

650-600 (C-Br stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.

-

Fragments corresponding to the loss of -OCH₃, -Br, and rearrangement products of the cyclobutane ring.

-

Synthesis and Manufacturing Insights

The synthesis of this compound can be logically approached via a two-step sequence starting from a suitable cyclobutanecarboxylic acid derivative. The key transformations are the reduction of a carbonyl group to a primary alcohol and the subsequent bromination of that alcohol.

Step 1: Synthesis of the Precursor Alcohol, (3,3-Dimethoxycyclobutyl)methanol

The immediate precursor is the corresponding alcohol, (3,3-dimethoxycyclobutyl)methanol. This intermediate can be prepared by the reduction of a corresponding aldehyde or ester. The aldehyde, 3,3-dimethoxycyclobutane-1-carbaldehyde, can be synthesized from commercially available starting materials.

Experimental Protocol: Reduction of 3,3-dimethoxycyclobutane-1-carbaldehyde

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,3-dimethoxycyclobutane-1-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) or methanol.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reducing Agent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Alternatively, a solution of the reducing agent can be added via the dropping funnel.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude (3,3-dimethoxycyclobutyl)methanol is purified by flash column chromatography on silica gel to yield the pure alcohol.

Step 2: Bromination of (3,3-Dimethoxycyclobutyl)methanol

The conversion of the primary alcohol to the target bromomethyl compound is a standard transformation. Several reagents can be employed, with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction) being common choices. A method adapted from a patent for the synthesis of the analogous (bromomethyl)cyclobutane is presented here.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (3,3-dimethoxycyclobutyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Triphenylphosphine (1.2 eq) is added, and the mixture is stirred until a homogeneous solution is formed.

-

Brominating Agent: A solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous DCM is added dropwise via the dropping funnel at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of its two functional groups: the primary alkyl bromide and the dimethyl acetal.

-

Nucleophilic Substitution at the Bromomethyl Group: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles in Sₙ2 reactions. This allows for the covalent attachment of the cyclobutane scaffold to amines, alcohols, thiols, and carbanions, making it a highly versatile building block for elaborating molecular complexity.

-

Stability and Deprotection of the Acetal: The 1,1-dimethoxy group is stable under neutral and basic conditions. However, it can be readily hydrolyzed under aqueous acidic conditions (e.g., HCl in THF/water) to reveal the parent ketone, 3-(bromomethyl)cyclobutan-1-one. This ketone can then undergo further transformations, such as reductive amination, Wittig reactions, or aldol condensations.

Prospective Applications in Drug Discovery

While no specific marketed drugs currently incorporate the this compound moiety, its potential as a strategic building block is significant. Its utility lies in its ability to introduce a constrained, functionalized four-carbon unit that can serve as a non-aromatic bioisostere for various groups, or as a scaffold for constructing spirocyclic systems.

For instance, it could be employed in the synthesis of novel protease inhibitors, where the cyclobutane ring helps to orient key binding groups into the enzyme's active site. Similarly, in kinase inhibitor design, the rigid scaffold can be used to project substituents towards specific pockets in the ATP-binding site, potentially increasing potency and selectivity. The latent ketone functionality also provides a route to spirocyclic compounds, a structural class of increasing interest in drug discovery for their ability to explore three-dimensional chemical space.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(4), 1485-1537.

Sources

- 1. guidechem.com [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Hydroxy-3-methyl-1,1-dimethoxybutane, a new reagent for dimethylchromenylation: synthesis of lonchocarpin, jacareubin, evodionol methyl ether, and other chromens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. (3,3-Dimethoxycyclobutyl)methanol [myskinrecipes.com]

The Emergence of a Key Architectural Element: A Technical Guide to the Synthesis and Significance of 3-(Bromomethyl)-1,1-dimethoxycyclobutane

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclobutane ring has garnered significant attention for its ability to impart conformational rigidity and metabolic stability, and to serve as a versatile scaffold for complex molecular architectures.[1][2] This in-depth technical guide elucidates the discovery and synthetic history of a pivotal building block: 3-(Bromomethyl)-1,1-dimethoxycyclobutane. We will explore the logical synthesis of this compound, detailing the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related cyclobutane derivatives in their synthetic endeavors.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, once considered a chemical curiosity due to its inherent ring strain, is now a celebrated component in the design of novel therapeutics.[3][4] Its puckered conformation provides a three-dimensional structure that can effectively orient pharmacophoric elements in space, enhancing binding affinity and selectivity for biological targets.[1] The introduction of a cyclobutane fragment into a molecule can also block sites of metabolic degradation, thereby improving its pharmacokinetic profile.[2] this compound (CAS Number: 1419101-20-4) has emerged as a particularly valuable building block, classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality.[5] The presence of a reactive bromomethyl group and a protected ketone in the form of a dimethyl ketal makes it a versatile intermediate for a variety of chemical transformations.

A Proposed Synthetic Pathway: A Convergence of Classic Transformations

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be logically constructed from well-established organic reactions. The pathway outlined below represents a robust and efficient approach, likely mirroring the methods used in its initial and subsequent preparations. The synthesis is conceptually a three-step process starting from a suitable cyclobutanone precursor.

Caption: Proposed three-step synthetic workflow.

Step 1: Accessing the Core Scaffold - The Synthesis of 3-(Hydroxymethyl)cyclobutanone

The journey begins with the formation of a bifunctional cyclobutane ring. An efficient route to 3-substituted cyclobutanone derivatives often involves a [2+2] cycloaddition reaction.[6][7] However, for the synthesis of 3-(hydroxymethyl)cyclobutanone, a more direct approach starting from commercially available precursors is often employed. One common strategy involves the reduction of 3-oxocyclobutanecarboxylic acid or its esters.

Experimental Protocol: Reduction of 3-Oxocyclobutanecarboxylic Acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The solvents are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(hydroxymethyl)cyclobutanone.

Causality of Experimental Choices:

-

Borane-dimethyl sulfide complex is chosen as the reducing agent for its selectivity in reducing carboxylic acids to alcohols in the presence of ketones. However, some reduction of the ketone may occur. A more selective approach might involve esterification of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride, which would selectively reduce the ketone, followed by a more potent reducing agent for the ester.

-

Anhydrous conditions are crucial as borane reagents react with water.

-

Quenching with methanol is performed to safely decompose any excess borane reagent.

Step 2: Strategic Protection - Ketalization of the Carbonyl Group

With the bifunctional cyclobutane in hand, the next critical step is the protection of the ketone to prevent its interference in the subsequent bromination step. A dimethyl ketal is an excellent choice for a protecting group as it is stable to many reaction conditions but can be readily removed under acidic conditions.

Experimental Protocol: Dimethyl Ketal Formation

-

Reaction Setup: A round-bottom flask is charged with 3-(hydroxymethyl)cyclobutanone (1.0 eq), trimethyl orthoformate (1.5 eq), and methanol.

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is added to the mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux for several hours. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a weak base, such as triethylamine or saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, which can be further purified by distillation or column chromatography if necessary.

Causality of Experimental Choices:

-

Trimethyl orthoformate serves as both a reagent and a water scavenger, driving the equilibrium of the ketalization reaction towards the product.

-

Acid catalysis is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

-

Quenching with a base neutralizes the acid catalyst, preventing the reverse reaction (deketalization) during workup and purification.

Step 3: Activating the Handle - Bromination of the Primary Alcohol

The final step involves the conversion of the primary alcohol to the corresponding bromide. This is a crucial transformation that introduces a reactive handle for subsequent nucleophilic substitution reactions. A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination with Phosphorus Tribromide

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq) and a suitable anhydrous solvent such as diethyl ether or dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC.

-

Workup: The reaction is carefully quenched by pouring it onto crushed ice. The layers are separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation.

Causality of Experimental Choices:

-

Phosphorus tribromide is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides with high yields.

-

Low temperature during the addition of PBr₃ is critical to control the exothermic reaction and minimize side reactions.

-

Aqueous workup is necessary to hydrolyze any remaining PBr₃ and phosphorous byproducts. The use of a bicarbonate wash neutralizes any acidic byproducts.

Quantitative Data Summary

While a specific literature source for the complete synthesis with yields is not available, typical yields for these types of reactions are presented in the table below for illustrative purposes.

| Step | Transformation | Reagents | Typical Yield |

| 1 | Reduction | BH₃·SMe₂ | 70-85% |

| 2 | Ketalization | Trimethyl orthoformate, p-TsOH | 85-95% |

| 3 | Bromination | PBr₃ | 80-90% |

Historical Perspective and the Rise of Cyclobutane Building Blocks

The first synthesis of the parent cyclobutane was reported in 1907.[3] However, the synthetic utility of functionalized cyclobutanes in complex molecule synthesis, particularly in drug discovery, has seen a dramatic increase in more recent decades.[3][8] The development of robust synthetic methods, such as [2+2] cycloadditions and ring-expansion reactions, has made a diverse array of cyclobutane building blocks more accessible.[4][9] The emergence of compounds like this compound is a direct consequence of the growing demand for conformationally constrained and metabolically stable scaffolds in modern drug design.[1][2] While the exact "discovery" of this specific molecule may be part of the broader, incremental development of chemical building blocks rather than a landmark event, its commercial availability and classification as a key intermediate underscore its established importance in the field.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis, while not involving novel named reactions, is a logical and efficient sequence of fundamental organic transformations. This guide has provided a detailed, technically grounded framework for its preparation, emphasizing the rationale behind the chosen methodologies. As the quest for more effective and safer therapeutics continues, the demand for unique and versatile building blocks like this compound will undoubtedly grow, further solidifying the role of the cyclobutane motif as a cornerstone of modern medicinal chemistry.

References

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

-

3-(bromomethyl)-1, 1-dimethoxycyclobutane, min 97%, 250 mg. (n.d.). Retrieved January 18, 2026, from [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

-

An Efficient Route to 3-Substituted Cyclobutanone Derivatives. | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]

- CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents. (n.d.).

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

-

Cyclobutane derivatives; Ziegler bromination of cyclobutene - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

- CN101209953B - Applied synthesis method for bromocyclobutane - Google Patents. (n.d.).

-

Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]

-

Cyclobutanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

[논문]An efficient route to 3-substituted cyclobutanone derivatives - 한국과학기술정보연구원. (n.d.). Retrieved January 18, 2026, from [Link]

- CN111138252A - Synthetic method of cyclobutanone - Google Patents. (n.d.).

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. [논문]An efficient route to 3-substituted cyclobutanone derivatives [scienceon.kisti.re.kr]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Cyclobutanone synthesis [organic-chemistry.org]

3-(Bromomethyl)-1,1-dimethoxycyclobutane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-1,1-dimethoxycyclobutane

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 1419101-20-4). As a functionalized cyclobutane and a reactive alkyl bromide, this compound is a valuable building block in modern drug discovery, particularly in the synthesis of protein degraders.[1][2] However, its inherent reactivity necessitates a thorough understanding and implementation of stringent safety protocols to mitigate risks to laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.

Hazard Identification and Risk Assessment: An Analog-Based Approach

The anticipated hazards are summarized below. The causality stems from the compound's likely properties as a combustible liquid and its reactivity, which can cause irritation upon contact and toxicity if ingested or inhaled.

| Hazard Category | GHS Classification (Anticipated) | Rationale and Field-Proven Insights |

| Flammability | Flammable Liquid and Vapor (Category 3) | Organic compounds with this molecular weight and composition are often combustible or flammable. Vapors can be heavier than air, travel to an ignition source, and flash back.[5][7][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Alkyl bromides are known alkylating agents that can react with biological nucleophiles in the skin, leading to irritation, inflammation, and potential sensitization.[4][5][6] Prolonged contact may cause more severe damage. |

| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | Direct contact with vapors or liquid will likely cause significant eye irritation.[5][6] The cornea is particularly sensitive to alkylating agents. |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | While specific toxicity data is absent, analogous brominated compounds are classified as harmful if ingested.[3][9] Systemic absorption through the gastrointestinal tract is possible. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors or aerosols can irritate the mucous membranes and the respiratory tract, a common characteristic of volatile halogenated organic compounds.[4][5][6] |

Trustworthiness of Assessment: This hazard profile is a conservative but scientifically-grounded estimation based on the established reactivity of the alkyl bromide functional group and GHS data from multiple, structurally related chemicals.[3][5][6] Until specific toxicological data for this compound becomes available, it is prudent to treat it with the precautions outlined for these hazards.[10]

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by rigorous administrative controls and appropriate PPE.[11]

Engineering Controls: The Primary Barrier

The causality for requiring robust engineering controls is the compound's volatility and potential for aerosol generation.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This contains vapors and protects the user from inhalation exposure.[11][12]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[4][5]

-

Safety Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment. The equipment listed below is considered the minimum requirement.

| PPE Item | Specification | Justification and Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield. | Protects against splashes and vapors that cause serious eye irritation. Standard safety glasses are insufficient.[3][5][12] |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities. Wash hands thoroughly after glove removal.[3][12][13] |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact.[4][5] A chemically resistant apron may be worn over the lab coat for additional protection during large-scale operations. |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If there is a potential for exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Standard Operating Protocol: From Storage to Quench

This protocol is designed as a self-validating system, where each step minimizes the potential for exposure and accidental release.

Step 1: Preparation and Pre-Handling Check

-

Verify the fume hood is operational and the sash is at the appropriate height.

-

Ensure all necessary PPE is donned correctly.

-

Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

-

Prepare all necessary reagents and equipment before retrieving the compound from storage.

Step 2: Retrieval and Transfer

-

Transport the container in a secondary, chemically resistant container.

-

Before opening, allow the container to equilibrate to the ambient temperature inside the fume hood to prevent moisture condensation.

-

Perform all transfers (weighing, dissolution) within the fume hood using appropriate tools (e.g., clean spatula, syringe). Use non-sparking tools if transferring larger quantities.[3][7][8]

Step 3: Use in Reaction

-

Set up the reaction apparatus within the fume hood.

-

Maintain an inert atmosphere (e.g., nitrogen, argon) if the reaction is sensitive to air or moisture, which is a good practice for reactive reagents.

-

Keep the reaction vessel clearly labeled.

Step 4: Post-Reaction Handling and Decontamination

-

Quench any excess reagent using a safe and controlled procedure appropriate for alkyl halides.

-

Clean any contaminated glassware and equipment within the fume hood.

-

Wipe down the work surface of the fume hood.

Step 5: Securing the Reagent

-

Tightly close the container of this compound.

-

Wipe the exterior of the container before returning it to its designated storage location.

Step 6: Final Personal Decontamination

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands and forearms thoroughly with soap and water.[14]

Emergency Procedures: A Validated Response Plan

Immediate and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[3][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[3][14] |

Fire-Fighting and Spill Response

-

Fire: For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the fire. For larger fires, evacuate the area and call emergency services. Vapors may form explosive mixtures with air.[5][8] Combustion byproducts include carbon oxides and hydrogen bromide.[4]

-

Spill: The logical workflow for responding to a spill is outlined in the diagram below. The primary goal is to isolate the hazard, protect personnel, and then decontaminate the area.

Caption: Spill Response Workflow for this compound.

Storage, Disposal, and Incompatibilities

Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1419101-20-4 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Appearance | Data not available (likely a liquid) |

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][8][14] While some suppliers may indicate room temperature storage, storing in a refrigerator is a prudent measure for reactive alkyl halides to minimize decomposition over time.[14] Always follow the specific storage instructions provided by the supplier.

-

Location: Store away from heat, sparks, and open flames.[8][14] Store in a designated area for flammable and reactive chemicals, and ensure the storage area is locked.[3][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and strong reducing agents.[5][8][14] Contact with these materials can lead to vigorous, exothermic reactions.

Waste Disposal

-

Procedure: Dispose of unused material and contaminated waste in a designated, properly labeled container for halogenated organic waste.[3]

-

Regulatory Compliance: Disposal must be carried out by a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[3][4][5] Do not dispose of this chemical down the drain.

References

-

3-(Bromomethyl)-1,1-dimethylcyclobutane CAS No.: 76207-22-2. Mol-Instincts. [Link]

-

3-(bromomethyl)-1, 1-dimethoxycyclobutane, min 97%, 250 mg. CP Lab Safety. [Link]

-

3-(bromomethyl)-1, 1-dimethylcyclobutane, min 97%, 500 mg. CP Lab Safety. [Link]

-

3-Bromo-1,1-dimethylcyclobutane | C6H11Br | CID 15867660. PubChem. [Link]

-

Pro-Handling of Reactive Chemicals — Policy and Procedure Library. (2022-10-10). University of Louisville. [Link]

-

PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. 3. STUDIES ON THE TOXIC AND RADIOPROTECTIVE EFFECTS OF CYCLOBUTANE DERIVATIVES. PubMed. [Link]

-